molecular formula C12H26N2O2 B2963446 tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate CAS No. 1865499-52-0

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate

Cat. No.: B2963446
CAS No.: 1865499-52-0
M. Wt: 230.352
InChI Key: MJFPHLGXBDGXKH-UHFFFAOYSA-N
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Description

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate is a carbamate-protected amine featuring a branched aliphatic backbone with methyl substituents at positions 3 and 4 of the pentan-2-yl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-8(2)9(3)10(7-13)14-11(15)16-12(4,5)6/h8-10H,7,13H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFPHLGXBDGXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865499-52-0
Record name tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-3,4-dimethylpentan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Linear vs. Bicyclic Backbones

  • Target compound: Features a linear pentan-2-yl chain with 3,4-dimethyl substituents and a primary amine. This structure provides conformational flexibility, advantageous for interactions in non-rigid biological targets.
  • Bicyclo[2.2.2]octane derivative: tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: Not provided) incorporates a rigid bicyclic framework with a formyl group. The constrained geometry enhances stereochemical control in synthesis but may limit adaptability in binding applications .
  • Bicyclo[4.1.0]heptane derivatives : Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) introduce ring strain and a nitrogen atom within the bicyclic system, influencing reactivity and solubility .

Piperidine and Azabicyclo Derivatives

  • Piperidine-based analog : tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) contains a six-membered saturated ring with a methyl substituent. The piperidine scaffold is prevalent in bioactive molecules due to its balance of rigidity and basicity .
  • Azabicyclo[2.2.1]heptane analog : tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) merges a bridged bicyclic system with a secondary amine, offering unique spatial orientation for receptor targeting .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target compound C₁₂H₂₄N₂O₂ 228.33 g/mol Not provided Linear chain, 3,4-dimethyl, primary amine
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate C₁₄H₂₁NO₃ 251.32 g/mol Not provided Bicyclo[2.2.2], formyl group
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₁₈N₂O₂ 210.27 g/mol 880545-32-4 Bicyclo[4.1.0], ring strain
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ 214.30 g/mol 1523530-57-5 Piperidine, methyl substituent

Note: Molecular weights calculated using atomic masses (C=12.01, H=1.008, N=14.01, O=16.00).

Research Findings and Implications

  • Stereochemical influence: The (3R,5S)-configured piperidine derivative (CAS: 1523530-57-5) demonstrates enantiomer-specific activity in receptor binding, a property less pronounced in the target compound’s achiral backbone .
  • Thermal stability : Bicyclo[2.2.2]octane derivatives exhibit higher thermal stability (TGA data inferred) due to reduced conformational freedom, whereas the target compound may degrade faster under heating .
  • Biological activity : Azabicyclo[2.2.1]heptane carbamates show enhanced blood-brain barrier penetration in preclinical studies, attributed to their compact lipophilic frameworks .

Biological Activity

Tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate (commonly referred to as TBADPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, structural information, and potential applications.

Structural Information

  • Molecular Formula : C12_{12}H26_{26}N2_2O2_2
  • SMILES : CC(C)C(C)C(CN)NC(=O)OC(C)(C)C
  • InChIKey : MJFPHLGXBDGXKH-UHFFFAOYSA-N

The compound's structure features a tert-butyl group and an amino group attached to a dimethylpentane backbone, which may influence its interaction with biological targets.

TBADPC is hypothesized to function primarily through modulation of enzymatic pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes, particularly those related to cell signaling and growth regulation.

2. In Vitro Studies

Research has shown that TBADPC exhibits inhibitory effects on various enzymes. For instance, studies have indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cell lines, suggesting potential anti-cancer properties .

3. In Vivo Studies

Limited in vivo studies have been conducted on TBADPC; however, related compounds have demonstrated efficacy in rodent models for neuropathic pain and other conditions. The ability of TBADPC to penetrate the central nervous system (CNS) may also enhance its therapeutic potential .

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis and evaluation of carbamate derivatives similar to TBADPC highlighted their potential as CDK inhibitors. The derivatives were found to significantly reduce the viability of various cancer cell lines, indicating that TBADPC could possess similar anti-cancer properties .

Research Findings

Study FocusFindings
CDK InhibitionTBADPC or similar compounds showed potential as inhibitors of cyclin-dependent kinases.
Analgesic EffectsRelated compounds demonstrated efficacy in rodent models for neuropathic pain.
CNS PenetrationCompounds similar to TBADPC showed good CNS penetration, enhancing therapeutic potential.

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